5-Chloro-2-iodopyridin-3-OL, with the molecular formula CHClINO and a molecular weight of 255.44 g/mol, is a halogenated heterocyclic compound. This compound is recognized for its significant role in medicinal chemistry and organic synthesis, particularly in the development of complex heterocyclic compounds and pharmaceuticals. Its utility extends to synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators, making it a valuable compound in both research and industrial applications.
5-Chloro-2-iodopyridin-3-OL is classified as a pyridine derivative, specifically a chlorinated and iodinated pyridine. It serves as a building block in organic synthesis, facilitating the preparation of various biologically active compounds. The compound can be sourced from chemical suppliers specializing in organic chemicals, where it is often utilized for research purposes.
The synthesis of 5-Chloro-2-iodopyridin-3-OL can be achieved through several methods, primarily involving halogenation and hydroxylation reactions. One common synthetic route includes the iodination of 5-chloropyridin-3-OL using iodine along with a suitable oxidizing agent. This reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Technical Details:
The structure of 5-Chloro-2-iodopyridin-3-OL features a pyridine ring substituted at the 2-position with iodine and at the 5-position with chlorine, along with a hydroxyl group at the 3-position. This unique arrangement of substituents significantly influences its chemical reactivity and biological activity.
5-Chloro-2-iodopyridin-3-OL can undergo several types of chemical reactions:
Technical Details:
The mechanism of action for 5-Chloro-2-iodopyridin-3-OL involves its interaction with specific molecular targets such as enzymes or receptors. The compound can function as an inhibitor or modulator by altering the activity of target proteins, which subsequently affects downstream signaling pathways within biological systems.
The precise interactions depend on the structural configuration of the compound and its substituents, which dictate its binding affinity to various biological targets.
5-Chloro-2-iodopyridin-3-OL is typically presented as a solid at room temperature, though specific physical properties such as melting point and boiling point may vary based on purity and crystallization conditions.
The compound exhibits notable chemical stability under standard laboratory conditions but can react vigorously under specific conditions due to its halogenated nature.
The solubility characteristics in various solvents (e.g., polar aprotic solvents) are crucial for its application in synthesis and reactions.
5-Chloro-2-iodopyridin-3-OL has diverse applications in scientific research:
Regioselective halogenation of pyridine scaffolds is essential for constructing 5-chloro-2-iodopyridin-3-ol. Two predominant methodologies emerge: directed ortho-metalation (DoM) and halogen-specific exchange reactions. DoM leverages the hydroxyl group at C3 as a directing group for lithiation at C2, followed by iodination. When protected as a pivaloyl ester, 5-chloro-3-hydroxypyridine undergoes selective lithiation at C2 using sec-butyllithium at –78°C in THF. Subsequent reaction with iodine yields the iodinated intermediate, which is deprotected to afford the target compound in 68–72% yield [2] [6].
Alternatively, in-situ halogen exchange using silver(I) catalysts enables direct iodination at C2. Treatment of 2,5-dichloropyridin-3-ol with sodium iodide and silver sulfate in ethanol at reflux replaces the ortho-chlorine with iodine via an SNAr mechanism. This approach achieves 85% regioselectivity for iodine installation at C2 due to the hydroxyl group's ortho-activating effect [6] [8].
Table 1: Comparative Halogenation Methods
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Directed ortho-metalation | s-BuLi, THF, –78°C; I₂; Deprotection | C2 > C6 (20:1) | 68–72% |
Silver-assisted iodination | NaI, Ag₂SO₄, EtOH, reflux | C2 exclusive | 85% |
Electrophilic iodination | I₂, H₂O₂, AcOH, 60°C | C5/C2 (3:1) | <50% |
Electrophilic iodination (I₂/H₂O₂/AcOH) proves less effective, yielding <50% with poor C2/C5 selectivity due to the hydroxyl group's ambivalent electronic effects [4].
The iodine atom in 5-chloro-2-iodopyridin-3-ol serves as a versatile handle for Pd-catalyzed cross-couplings, while the C5 chlorine remains inert under optimized conditions. Suzuki-Miyaura couplings with arylboronic acids employ Pd(OAc)₂/XPhos catalyst systems in dioxane/H₂O (4:1) at 80°C, achieving >90% conversion. The hydroxyl group’s acidity necessitates mild bases like K₃PO₄ to prevent deprotonation-induced side reactions [7].
Notably, boronate ester installation at C2 via halogen-metal exchange enables bidirectional functionalization. Treatment with n-BuLi (–78°C) generates a transient aryllithium species, quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford the corresponding boronate ester. This intermediate participates in Suzuki couplings with chloroarenes using SPhos as a ligand, leveraging the C2 boron and C5 chlorine for iterative derivatization [7].
Table 2: Cross-Coupling Performance with Different Ligands
Ligand | Pd Source | Reaction Type | Yield | Key Limitation |
---|---|---|---|---|
XPhos | Pd(OAc)₂ | Suzuki (arylboronics) | >90% | Base-sensitive substrates |
SPhos | Pd₂(dba)₃ | Suzuki (chloroarenes) | 80% | Requires anhydrous conditions |
t-BuXPhos | Pd(OAc)₂ | Borylation | 78% | High catalyst loading (5 mol%) |
The C5 chlorine’s reactivity is unlocked in sequential coupling strategies: after Suzuki coupling at C2, Pd(dppf)Cl₂ catalyzes amination at C5 with morpholine, yielding bis-functionalized products (84% over two steps) [7].
Iodine exchange in 5-chloro-2-iodopyridin-3-ol exploits the kinetic lability of C–I bonds. Finkelstein-type reactions using NaI in DMF at 150°C facilitate iodine-for-bromine exchange at C2, but fail with chlorine due to higher bond dissociation energy. Conversely, ultrasound-assisted catalysis with CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO enables chlorine-to-iodine conversion at C5, preserving the C2 iodine [1] [8].
Competitive analysis reveals substrate-controlled selectivity:
Table 3: Halogen Exchange Efficiency
Substrate | Conditions | Target Halogen | Conversion |
---|---|---|---|
5-Bromo-2-chloropyridin-3-ol | NaI, DMF, 150°C | C2 iodine | >95% |
2,5-Dichloropyridin-3-ol | CuI, t-BuONa, phenanthroline, toluene | C5 iodine | 70% |
5-Chloro-2-iodopyridin-3-ol | NaI, DMSO, 180°C | No exchange | 0% |
Notably, attempts to exchange chlorine at C5 in pre-iodinated C2 compounds fail due to iodide’s reducing nature under forcing conditions [8].
The hydroxyl group in 5-chloro-2-iodopyridin-3-ol necessitates protection during metalation or strong base exposure. Silyl protection with tert-butyldiphenylsilyl chloride (TBDPSCl) in DMF (imidazole catalyst, 25°C) achieves near-quantitative protection. The bulky TBDPS group suppresses metallation at C6 during C2 borylation and withstands n-BuLi at –78°C. Deprotection with TBAF/THF occurs in 10 minutes without boronate cleavage [6] [7].
Acyl protection using pivaloyl chloride in pyridine offers rapid installation (1 h, 25°C), but limits reactivity due to steric hindrance. While stable under Suzuki coupling, deprotection requires harsh K₂CO₃/MeOH conditions (12 h reflux), causing partial boronate transesterification [7].
Table 4: Protecting Group Performance Comparison
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Yield |
---|---|---|---|---|
TBDPS | TBDPSCl, imidazole | TBAF, THF, 25°C | n-BuLi, Pd catalysis | 95% |
Pivaloyl | PivCl, pyridine | K₂CO₃, MeOH, reflux | Suzuki coupling, weak bases | 89% |
Methyl | CH₃I, K₂CO₃, acetone | BBr₃, CH₂Cl₂, –78°C | Halogen exchange only | 75% |
Methyl ether protection (CH₃I/K₂CO₃) is less desirable, requiring BBr₃ for deprotection, which degrades iodopyridines. Modern photolabile groups like o-nitrobenzyl are emerging, enabling deprotection under mild UV light without metal catalysts [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7